Cas no 115939-63-4 (H-L-BETA-GLU(OTBU)-OH)
H-L-BETA-GLU(OTBU)-OH Chemical and Physical Properties
Names and Identifiers
-
- H-L-BETA-GLU(OTBU)-OH
- (R)-3-Amino-5-(tert-butoxy)-5-oxopentanoic acid
- (3R)-3-amino-4-tert-butyoxycarbonylbutyricacid
- (3R)-3-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
- FD10279
- (3R)-3-amino-5-(tert-butoxy)-5-oxopentanoic acid
- (R)-3-Amino-5-(tert-butoxy)-5-oxopentanoicacid
- DS-019032
- 115939-63-4
-
- Inchi: 1S/C9H17NO4/c1-9(2,3)14-8(13)5-6(10)4-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)/t6-/m1/s1
- InChI Key: AHBISXSASJMHLS-ZCFIWIBFSA-N
- SMILES: C(OC(C)(C)C)(=O)C[C@H](N)CC(O)=O
Computed Properties
- Exact Mass: 203.11575802Da
- Monoisotopic Mass: 203.11575802Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 89.6Ų
H-L-BETA-GLU(OTBU)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758514-1g |
(r)-3-Amino-5-(tert-butoxy)-5-oxopentanoic acid |
115939-63-4 | 98% | 1g |
¥1597.00 | 2024-08-09 |
H-L-BETA-GLU(OTBU)-OH Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on H-L-BETA-GLU(OTBU)-OH
H-L-BETA-GLU(OTBU)-OH: A Comprehensive Overview
The compound with CAS No. 115939-63-4, commonly referred to as H-L-BETA-GLU(OTBU)-OH, is a significant molecule in the field of organic chemistry and biochemistry. This compound is widely recognized for its role in peptide synthesis and its applications in drug discovery and development. The H-L-BETA-GLU(OTBU)-OH structure incorporates a beta-glutamic acid residue with an OTBU (tert-butyloxycarbonyl) protecting group, making it a versatile building block in modern chemical research.
Recent advancements in peptide chemistry have highlighted the importance of H-L-BETA-GLU(OTBU)-OH in constructing complex peptide sequences. The beta-glutamic acid moiety is particularly valuable due to its unique stereochemistry and ability to form stable secondary structures. The OTBU group serves as an effective protecting group, ensuring precise control over the reactivity of the amino and hydroxyl functionalities during synthesis.
One of the most notable applications of H-L-BETA-GLU(OTBU)-OH is in the synthesis of cyclic peptides, which are increasingly being explored for their potential as therapeutic agents. Studies have shown that incorporating beta-glutamic acid into peptide frameworks can enhance stability and bioavailability, making these compounds promising candidates for drug development.
Moreover, the use of H-L-BETA-GLU(OTBU)-OH in combinatorial chemistry has opened new avenues for discovering novel bioactive molecules. Researchers have employed this compound in high-throughput screening campaigns to identify leads for treating various diseases, including cancer and infectious disorders.
From a structural perspective, H-L-BETA-GLU(OTBU)-OH exhibits a well-defined stereochemistry that is critical for its functionality. The beta-glutamic acid residue introduces a kink into the peptide backbone, which can influence the overall conformation and activity of the resulting peptide. This property has been exploited in designing peptides with specific binding affinities to target proteins.
Recent studies have also focused on optimizing the synthesis of H-L-BETA-GLU(OTBU)-OH to improve yield and purity. Innovations in protecting group chemistry have enabled more efficient routes to this compound, reducing production costs and enhancing its accessibility for research purposes.
In conclusion, H-L-BETA-GLU(OTBU)-OH (CAS No. 115939-63-4) stands as a pivotal molecule in contemporary chemical research. Its role in peptide synthesis, drug discovery, and combinatorial chemistry underscores its significance in advancing scientific knowledge and therapeutic development.
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